Nicotelline (unlabeled)
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Overview
Description
Nicotelline is an alkaloid first identified in 1914 as a chemical constituent of tobacco plants (Nicotiana) . The chemical structure of nicotelline was elucidated in 1956, revealing it as a terpyridine consisting of three linked pyridine rings . Nicotelline has the molecular formula C15H11N3 and is a crystalline solid with a melting point of 147-148°C . It is soluble in hot water, chloroform, ethanol, and benzene . Nicotelline has long been known to be a constituent of tobacco smoke and has recently been proposed as a biomarker or environmental tracer for tobacco smoke .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nicotelline involves the formation of three linked pyridine rings. One of the early synthetic routes described by Kuffner and Kaiser in 1954 involves the reaction of 3-pyridylmagnesium bromide with 2,4-dichloropyridine under specific conditions . The reaction is carried out in an inert atmosphere, typically using nitrogen or argon, and requires the use of a suitable solvent such as tetrahydrofuran. The reaction mixture is then heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of nicotelline is not well-documented, but it is likely that similar synthetic routes are employed on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity nicotelline .
Chemical Reactions Analysis
Types of Reactions
Nicotelline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction of nicotelline can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involving nicotelline typically use halogenating agents such as phosphorus pentachloride or thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of nicotelline can yield pyridine carboxylic acids, while reduction can produce dihydropyridine derivatives .
Scientific Research Applications
Nicotelline has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of nicotelline involves its interaction with specific molecular targets and pathways. Nicotelline is known to bind to nicotinic acetylcholine receptors, which are ionotropic receptors composed of five subunits . This binding leads to the activation of dopaminergic neurons in the cortico-limbic pathways, resulting in the release of neurotransmitters such as dopamine . The stimulant and reward effects of nicotelline are mediated through these pathways .
Comparison with Similar Compounds
Nicotelline is similar to other minor tobacco alkaloids such as anabasine, anatabine, and anatalline . it is unique in its structure, consisting of three linked pyridine rings, which distinguishes it from these other alkaloids .
Anabasine: Anabasine is a pyridine alkaloid found in tobacco and other plants.
Anatabine: Anatabine is another pyridine alkaloid with a structure similar to anabasine.
Anatalline: Anatalline is a minor tobacco alkaloid that is structurally related to anatabine and anabasine.
Nicotelline’s unique structure and properties make it a valuable compound for various scientific research applications and distinguish it from other similar alkaloids.
Properties
Molecular Formula |
C15H13N3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(1,2-dihydropyridin-5-yl)-4-pyridin-3-ylpyridine |
InChI |
InChI=1S/C15H13N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-6,8-11,17H,7H2 |
InChI Key |
OMHXQICXRZQTKY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=CN1)C2=NC=CC(=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
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